molecular formula C8H9BrO B151461 (3-Bromo-4-methylphenyl)methanol CAS No. 68120-35-4

(3-Bromo-4-methylphenyl)methanol

Cat. No. B151461
Key on ui cas rn: 68120-35-4
M. Wt: 201.06 g/mol
InChI Key: ZRBDUKUJADUIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06924400B2

Procedure details

14.4 g (72 mmol) of (3-bromo-4-methylphenyl)methanol are placed in 200 ml of dichloromethane in a round-bottomed flask. 62.6 g (72 mmol) of manganese oxide are added and the medium is stirred at room temperature overnight. The mixture is filtered through Celite and the solvent is evaporated off. 11.8 g (85%) of the expected product are obtained in the form of an oil.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
62.6 g
Type
catalyst
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:9][OH:10])[CH:5]=[CH:6][C:7]=1[CH3:8]>ClCCl.[O-2].[Mn+2]>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[CH3:8])[CH:9]=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
BrC=1C=C(C=CC1C)CO
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
62.6 g
Type
catalyst
Smiles
[O-2].[Mn+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the medium is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C=O)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.